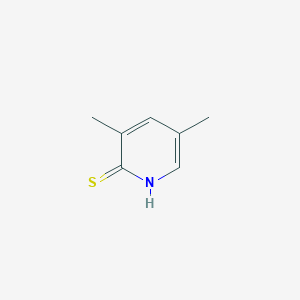
3-Ethoxy-5-phenylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-5-phenylphenol (EPP) is a chemical compound that belongs to the family of phenols. It is a white crystalline solid that is used in various scientific research applications. EPP is known for its antimicrobial properties and has been extensively studied for its potential use in the development of new antibiotics.
Mecanismo De Acción
3-Ethoxy-5-phenylphenol works by disrupting the cell membrane of microorganisms. It binds to the membrane and causes it to become more permeable, which leads to the leakage of cellular contents and ultimately cell death. This mechanism of action is different from other antibiotics, which target specific enzymes or proteins within the cell.
Efectos Bioquímicos Y Fisiológicos
3-Ethoxy-5-phenylphenol has been shown to have low toxicity and is generally well-tolerated in laboratory experiments. It has been shown to have no significant effects on the biochemical or physiological parameters of animals in toxicological studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Ethoxy-5-phenylphenol is its broad-spectrum activity against microorganisms. It has been shown to be effective against a wide range of bacteria, fungi, and viruses. Another advantage is its unique mechanism of action, which makes it a promising candidate for further research.
One limitation of 3-Ethoxy-5-phenylphenol is its low solubility in water, which can make it difficult to work with in laboratory experiments. Another limitation is its relatively high cost compared to other antimicrobial agents.
Direcciones Futuras
There are several future directions for research on 3-Ethoxy-5-phenylphenol. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 3-Ethoxy-5-phenylphenol. Another area of research could focus on developing new formulations of 3-Ethoxy-5-phenylphenol that are more soluble in water and easier to work with in laboratory experiments.
Further research could also explore the potential use of 3-Ethoxy-5-phenylphenol in combination with other antimicrobial agents to enhance its activity against microorganisms. Additionally, research could focus on the potential use of 3-Ethoxy-5-phenylphenol in the development of new antibiotics to address the growing problem of antibiotic resistance.
Conclusion:
In conclusion, 3-Ethoxy-5-phenylphenol is a promising compound that has been extensively studied for its potential use as an antimicrobial agent and in the development of new antibiotics. Its unique mechanism of action and broad-spectrum activity make it a promising candidate for further research. However, further studies are needed to optimize its synthesis method, improve its solubility, and explore its potential use in combination with other antimicrobial agents.
Métodos De Síntesis
3-Ethoxy-5-phenylphenol can be synthesized through a multi-step process that involves the reaction of phenol with ethylene oxide and benzaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization to obtain pure 3-Ethoxy-5-phenylphenol.
Aplicaciones Científicas De Investigación
3-Ethoxy-5-phenylphenol has been studied for its potential use as an antimicrobial agent. It has been shown to have activity against a wide range of microorganisms including bacteria, fungi, and viruses. 3-Ethoxy-5-phenylphenol has also been studied for its potential use in the development of new antibiotics. It has been shown to have a unique mechanism of action that is different from other antibiotics, which makes it a promising candidate for further research.
Propiedades
Número CAS |
150969-53-2 |
|---|---|
Nombre del producto |
3-Ethoxy-5-phenylphenol |
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
3-ethoxy-5-phenylphenol |
InChI |
InChI=1S/C14H14O2/c1-2-16-14-9-12(8-13(15)10-14)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3 |
Clave InChI |
RKEFBIHEBWESGD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1)O)C2=CC=CC=C2 |
SMILES canónico |
CCOC1=CC(=CC(=C1)O)C2=CC=CC=C2 |
Sinónimos |
[1,1-Biphenyl]-3-ol,5-ethoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



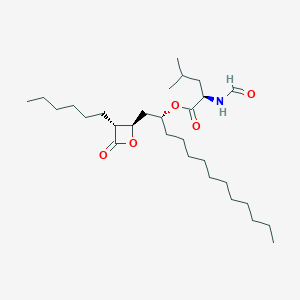
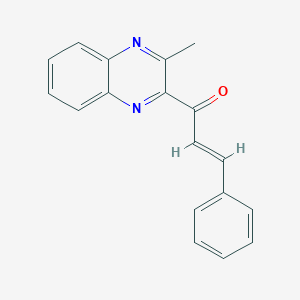
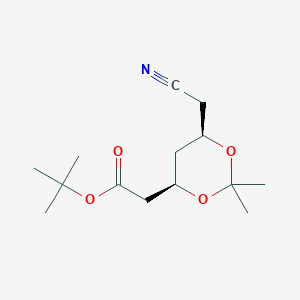
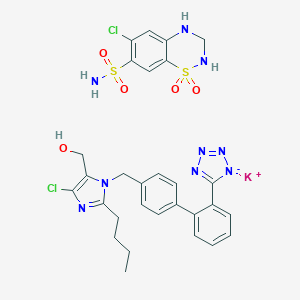
![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)
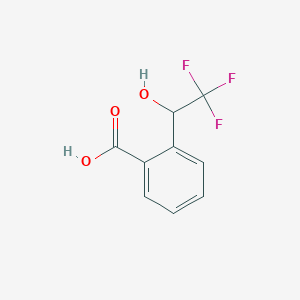
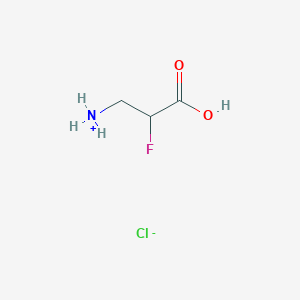


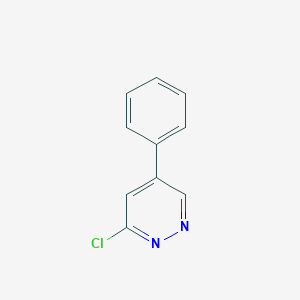
![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)
